molecular formula C22H28O2 B14632033 2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol CAS No. 57047-75-3

2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol

Cat. No.: B14632033
CAS No.: 57047-75-3
M. Wt: 324.5 g/mol
InChI Key: LBNRQWSNKYBMME-UHFFFAOYSA-N
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Description

2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol is a complex organic compound characterized by the presence of phenolic and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with cyclohexyl compounds under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process typically includes the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol involves its interaction with specific molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with similar structural features but different applications and biological effects.

    2,2-Bis(4-hydroxyphenyl)propane: Another compound with phenolic groups, used in the production of polycarbonate plastics.

Uniqueness

2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

57047-75-3

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

2-[4-[2-(2-hydroxyphenyl)propan-2-yl]-1-methylcyclohexyl]phenol

InChI

InChI=1S/C22H28O2/c1-21(2,17-8-4-6-10-19(17)23)16-12-14-22(3,15-13-16)18-9-5-7-11-20(18)24/h4-11,16,23-24H,12-15H2,1-3H3

InChI Key

LBNRQWSNKYBMME-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

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